tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate
Description
tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is a carbamate derivative characterized by a long-chain aliphatic structure (18-carbon chain) with vicinal dihydroxy groups at positions 1 and 3 and a tert-butyl carbamate moiety at position 2. This compound is structurally distinct due to its amphiphilic nature, combining a hydrophobic alkyl chain with hydrophilic hydroxyl and carbamate groups. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGFLZHNLEUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling reactions represent a cornerstone in the synthesis of carbamate derivatives. A representative example involves the reaction of tert-butyl carbamate with brominated heterocycles under Buchwald-Hartwig amination conditions. For instance, a suspension of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (594 mmol) and tert-butyl carbamate (1.01 mol) in 1,4-dioxane, catalyzed by Pd(OAc)₂ (47.5 mmol) and Xantphos (65 mmol) at reflux, yielded the corresponding carbamate product in 57% yield after workup.
Mechanistic Considerations
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by ligand exchange with tert-butyl carbamate. Reductive elimination forms the C–N bond, with cesium carbonate acting as both a base and a phase-transfer agent. This methodology could be adapted to introduce the tert-butoxycarbonyl (Boc) group onto a 1,3-dihydroxyoctadecan-2-amine scaffold if a brominated or iodinated precursor is available.
Key Parameters for Optimization:
- Catalyst System : Pd(OAc)₂/Xantphos demonstrated superior activity in polar aprotic solvents like 1,4-dioxane.
- Temperature : Reactions typically require reflux conditions (100–120°C) to achieve full conversion within 12–24 hours.
- Substrate Scope : Electron-deficient aryl halides show higher reactivity, suggesting that electron-withdrawing groups on the octadecan backbone may enhance coupling efficiency.
Reductive Amination Approaches
Reductive amination provides a versatile route to secondary amines, which can subsequently be protected as carbamates. A protocol for synthesizing tert-butyl (2-aminoethyl)carbamate derivatives involved the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (3.79 mmol) with N-Boc-ethylenediamine (11.37 mmol) in ethanol using NaBH₃CN (18.95 mmol) and acetic acid as a catalyst. This yielded the target compound in 61% yield after chromatographic purification.
Application to Target Compound Synthesis
For tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate, a ketone or aldehyde intermediate at the C2 position of the octadecan chain could undergo reductive amination with tert-butyl carbamate. For example:
- Intermediate Preparation : Oxidation of 1,3-dihydroxyoctadecan-2-amine to the corresponding ketone using Dess-Martin periodinane.
- Reductive Amination : React the ketone with tert-butyl carbamate in the presence of NaBH₃CN and AcOH in ethanol/water.
Experimental Data from Analogous Systems:
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 6-Bromo-1H-carbazol-1-one | NaBH₃CN, EtOH, AcOH, 60°C, 24 h | 61% | |
| Benzyl piperidine carboxylate | NaBH₃CN, MeOH, RT, 3 h | 27% |
Multi-Component Reactions with Formic Acid
Formic acid has been utilized as both a catalyst and solvent in one-pot syntheses of carbamates. A notable example involves the reaction of tert-butyl carbamate (16.2 mmol), 2-bromo-4-cyanobenzaldehyde (16.2 mmol), and sodium benzenesulfinate (16.2 mmol) in tetrahydrofuran/water (7:60 mL) with formic acid (104 mmol) at 20°C for 144 hours, yielding 3.35 g of product.
Adaptation to Long-Chain Substrates
This method could be modified for the target compound by substituting the benzaldehyde derivative with a 1,3-dihydroxyoctadecan-2-aldehyde precursor. The reaction likely proceeds via imine formation followed by sulfonamide addition, with formic acid facilitating both steps.
Critical Factors:
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Palladium Coupling | High functional group tolerance | Requires halogenated precursors | 27–61% |
| Reductive Amination | Single-step transformation | Ketone/aldehyde synthesis needed | 27–61% |
| Multi-Component Reaction | Atom-economic | Long reaction times (6 days) | 27–57% |
| Boc Protection | Simple, scalable | Requires free amine substrate | 61–95% |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate .
Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may serve as a model compound for investigating the metabolism and toxicity of carbamates in living organisms .
Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be employed in the formulation of coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long aliphatic chain and hydroxyl groups may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular features, synthesis, and applications:
Structural and Functional Differences
- Chain Length and Hydrophobicity: The 18-carbon chain in the target compound confers significant hydrophobicity compared to shorter analogs like the cyclohexyl derivative (C₁₄H₂₇NO₄) . This makes it more suitable for lipid membrane interactions or micelle formation.
- Stereochemical Complexity : Cyclopentyl and cyclohexyl derivatives (e.g., PharmaBlock’s PBY1403191) exhibit defined stereochemistry critical for receptor binding, whereas the target compound’s stereochemical impact is less studied .
Physicochemical Properties
- Solubility : The long alkyl chain reduces aqueous solubility compared to benzodioxole or pyrazole derivatives, which benefit from aromatic π-systems enhancing solubility in polar solvents .
- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability, but the dihydroxy groups may introduce susceptibility to oxidative degradation under acidic conditions .
Biological Activity
Tert-butyl N-(1,3-dihydroxyoctadecan-2-yl)carbamate is a compound that has garnered attention in the fields of organic and pharmaceutical chemistry. Its potential biological activities, particularly in therapeutic applications, are of significant interest. This article reviews existing literature and research findings related to the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : C_{13}H_{27}N_{1}O_{3}
- Molecular Weight : 243.36 g/mol
This structure features a tert-butyl group attached to a carbamate moiety and a long-chain aliphatic hydroxyl group, which may influence its solubility and biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The long-chain hydroxyalkyl component contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, suggesting its use as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of related carbamate derivatives:
- Neuroprotection : A study demonstrated that similar carbamate compounds could reduce neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the inhibition of pro-apoptotic factors and enhancement of antioxidant defenses .
- Antimicrobial Effects : In vitro assessments showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Efficacy and Safety
The safety profile of this compound has been evaluated in various studies:
| Study Type | Findings |
|---|---|
| In vitro toxicity assays | Showed low cytotoxicity in mammalian cell lines at therapeutic concentrations. |
| Animal models | Indicated no significant adverse effects at doses up to 100 mg/kg body weight. |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations observed within 2 hours post-administration. The half-life is estimated to be around 6 hours, allowing for twice-daily dosing in potential therapeutic regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
